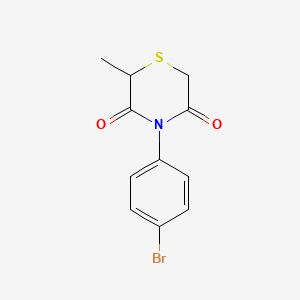
4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione (4-BPMT) is an organic compound with a wide range of applications in scientific research. It is an important building block for many synthetic organic compounds and has been used in a variety of biochemical and physiological studies. 4-BPMT is a compound with unique chemical and physical properties, making it an ideal candidate for a range of applications in the laboratory.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of various heterocyclic compounds . The bromophenyl group in particular makes it a useful precursor for further functionalization through palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is valuable for the development of new therapeutic agents. Its core structure is similar to that found in some biologically active molecules, suggesting potential applications in drug discovery . For instance, modifications of this compound could lead to the synthesis of novel small-molecule inhibitors for various targets, such as enzymes or receptors involved in disease pathways.
Antimicrobial Research
Compounds containing the thiomorpholine dione structure have shown promise in antimicrobial research. They can be used as scaffolds for synthesizing new antimicrobial agents, potentially offering a new line of defense against resistant bacterial strains . The bromophenyl group can be further modified to enhance the antimicrobial activity of these compounds.
Antioxidant Activity
The structural components of 4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione may contribute to antioxidant activity. This activity is crucial in the development of compounds that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Enzyme Inhibition
This compound could serve as a lead structure for the design of enzyme inhibitors. The presence of the bromophenyl group allows for the introduction of additional functional groups that can interact with the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is a therapeutic strategy .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, some pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
niger .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVPHLSQOYERV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
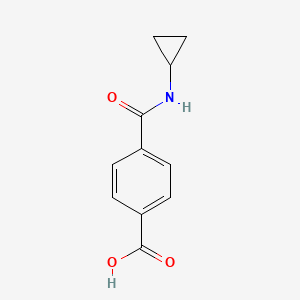
![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)
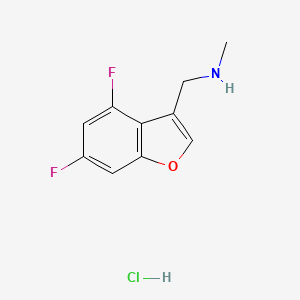
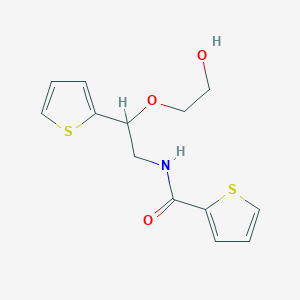
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

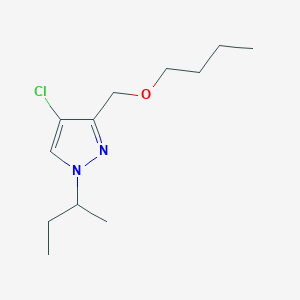
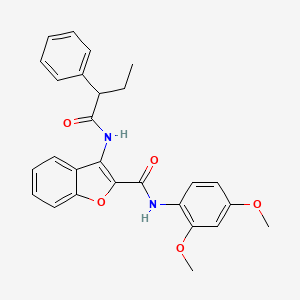


![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)